molecular formula C16H13FN2O2 B5696217 5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

Cat. No. B5696217
M. Wt: 284.28 g/mol
InChI Key: MWUFKXMBFZEJPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole is a chemical compound that has been of interest to researchers due to its unique properties. This compound is commonly referred to as EFOB or EF1 and has been studied for its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism of Action

The mechanism of action of EFOB is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins in cancer cells, leading to cell death. In herbicide applications, EFOB is believed to work by disrupting the growth and development of targeted plants.
Biochemical and Physiological Effects:
EFOB has been shown to have low toxicity in animal studies and has not been shown to have any significant effects on biochemical or physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of EFOB is its versatility in applications. It has been studied for use in medicine, agriculture, and materials science, making it a valuable compound for researchers in various fields. However, one limitation of EFOB is its relatively high cost of synthesis, which may limit its use in some applications.

Future Directions

There are several potential future directions for research on EFOB. In medicine, further studies are needed to fully understand its mechanism of action and potential use as a cancer therapy. In agriculture, EFOB could be further studied for its potential use as a selective herbicide. In materials science, EFOB could be studied for its use in electronic devices and other applications requiring high thermal stability and conductivity. Overall, EFOB has shown promise in various fields and further research is needed to fully understand its potential applications.

Synthesis Methods

The synthesis of EFOB involves the reaction of 4-fluoroaniline and 4-ethoxybenzoic acid with thionyl chloride to produce 4-fluorobenzoyl chloride and 4-ethoxybenzoyl chloride. These two compounds are then reacted with hydrazine hydrate to form EFOB. The synthesis process has been optimized to produce high yields of EFOB with minimal impurities.

Scientific Research Applications

EFOB has been studied for its potential applications in various fields. In medicine, it has been studied for its anti-inflammatory and anti-cancer properties. EFOB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In agriculture, EFOB has been studied for its potential use as a herbicide. Its unique structure allows it to selectively target certain plants while leaving others unharmed. In materials science, EFOB has been studied for its potential use in electronic devices due to its high thermal stability and conductivity.

properties

IUPAC Name

5-(4-ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-2-20-14-9-5-12(6-10-14)16-18-15(19-21-16)11-3-7-13(17)8-4-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUFKXMBFZEJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxyphenyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole

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